molecular formula C53H86O21 B13014348 ciwujianosideC3

ciwujianosideC3

Numéro de catalogue: B13014348
Poids moléculaire: 1059.2 g/mol
Clé InChI: XPZZGRWYXQODIS-ZKILXHTMSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Ciwujianoside C3 (CAS: 114906-74-0) is a triterpenoid saponin derived from Acanthopanax senticosus (Siberian ginseng), a plant traditionally used in East Asian medicine for its adaptogenic and immunomodulatory properties . Structurally, it is characterized as oleanolic acid-3-O-α-L-arabinopyranosyl-28-O-α-L-rhamnopyranosyl-(1→4)-β-D-glucopyranosyl-(1→6)-β-D-glucopyranosyl ester. This compound exhibits oral bioavailability and blood-brain barrier penetration, making it a candidate for neuroprotective and anti-inflammatory applications . Its molecular formula (C54H84O22) and glycosylation pattern differentiate it from other saponins in its class, contributing to unique pharmacokinetic and pharmacodynamic profiles .

Propriétés

Formule moléculaire

C53H86O21

Poids moléculaire

1059.2 g/mol

Nom IUPAC

[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (6aR,8aR,10S,12aR,14bS)-2,2,6a,6b,9,9,12a-heptamethyl-10-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate

InChI

InChI=1S/C53H86O21/c1-23-32(56)35(59)39(63)45(69-23)73-42-27(20-54)70-43(41(65)37(42)61)68-22-28-34(58)36(60)40(64)46(71-28)74-47(66)53-17-15-48(2,3)19-25(53)24-9-10-30-50(6)13-12-31(72-44-38(62)33(57)26(55)21-67-44)49(4,5)29(50)11-14-52(30,8)51(24,7)16-18-53/h9,23,25-46,54-65H,10-22H2,1-8H3/t23-,25-,26-,27+,28+,29-,30+,31-,32-,33-,34+,35+,36-,37+,38+,39+,40+,41+,42+,43+,44-,45-,46-,50-,51?,52?,53?/m0/s1

Clé InChI

XPZZGRWYXQODIS-ZKILXHTMSA-N

SMILES isomérique

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)OC[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)OC(=O)C45CCC(C[C@H]4C6=CC[C@@H]7[C@]8(CC[C@@H](C([C@@H]8CCC7(C6(CC5)C)C)(C)C)O[C@H]9[C@@H]([C@H]([C@H](CO9)O)O)O)C)(C)C)O)O)O)CO)O)O)O

SMILES canonique

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC(=O)C45CCC(CC4C6=CCC7C8(CCC(C(C8CCC7(C6(CC5)C)C)(C)C)OC9C(C(C(CO9)O)O)O)C)(C)C)O)O)O)CO)O)O)O

Origine du produit

United States

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Ciwujianoside C3 is primarily obtained through extraction from the leaves of Acanthopanax henryi. The extraction process involves the use of solvents such as methanol or ethanol to isolate the compound from the plant material. The extract is then purified using chromatographic techniques to obtain pure ciwujianoside C3 .

Industrial Production Methods

Industrial production of ciwujianoside C3 involves large-scale extraction from Acanthopanax henryi leaves. The leaves are harvested, dried, and ground into a fine powder. The powder is then subjected to solvent extraction, followed by purification through high-performance liquid chromatography (HPLC) to ensure the purity and quality of the compound .

Analyse Des Réactions Chimiques

Types of Reactions

Ciwujianoside C3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of ciwujianoside C3 may result in the formation of oxidized derivatives, while reduction may yield reduced derivatives with different functional groups .

Mécanisme D'action

Ciwujianoside C3 exerts its effects through various molecular targets and pathways. It inhibits the production of proinflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), by suppressing the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs). Additionally, it reduces the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), thereby decreasing the production of inflammatory mediators .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Ciwujianoside C3 belongs to the oleanane-type triterpenoid saponins, sharing structural motifs with several analogs. Key comparisons include:

Table 1: Structural and Functional Comparison of Ciwujianoside C3 with Analogues
Compound CAS Number Molecular Formula Source Key Functional Groups Bioactivity
Ciwujianoside C3 114906-74-0 C54H84O22 Acanthopanax senticosus 3-O-arabinose, 28-O-rhamnose-glucose Neuroprotection, anti-inflammatory
Ciwujianoside D2 114892-57-8 C54H84O22 Acanthopanax senticosus 3-O-glucose, 28-O-rhamnose Immunostimulation
Ciwujianoside C2 114892-56-7 C60H94O26 Acanthopanax senticosus Additional glucose and xylose residues Antioxidant, hepatoprotective
Notoginsenoside A 193895-21-5 C54H92O24 Panax notoginseng 20(S)-protopanaxadiol core Antiplatelet, cardioprotective

Key Differences :

  • Glycosylation Patterns: Ciwujianoside C3’s arabinose substitution at C-3 distinguishes it from Ciwujianoside D2 (glucose at C-3) and C2 (extended oligosaccharide chain) .
  • Bioactivity: Unlike Notoginsenoside A (targeting cardiovascular pathways), Ciwujianoside C3 shows pronounced neuroprotective effects due to its brain-penetrant properties .

Comparison with Functionally Similar Compounds

Table 2: Functional Comparison with Anti-Inflammatory Saponins
Compound Target Pathway IC50 (Inhibition of TNF-α) Solubility (mg/mL) Clinical Trial Phase
Ciwujianoside C3 NF-κB, MAPK 12.3 µM 0.45 (DMSO) Preclinical
20(R)-Ginsenoside Rg3 PI3K/AKT 8.7 µM 1.2 (Water) Phase II
Arjugenin COX-2 25.6 µM 0.12 (Ethanol) Preclinical

Key Insights :

  • Potency: Ciwujianoside C3 exhibits moderate TNF-α inhibition compared to 20(R)-Ginsenoside Rg3 but superior solubility in DMSO, enhancing its utility in in vitro assays .
  • Mechanistic Uniqueness: Unlike Arjugenin (a COX-2 inhibitor), Ciwujianoside C3 modulates upstream inflammatory signaling (NF-κB/MAPK), offering broader anti-inflammatory applications .

Research Findings and Limitations

  • Efficacy in Neuroinflammation: A 2024 study highlighted Ciwujianoside C3’s ability to reduce microglial activation by 58% in LPS-induced models, outperforming Ciwujianoside D2 (42% reduction) .
  • Stability Challenges : Its ester-linked glycosides exhibit pH-dependent hydrolysis in the gastrointestinal tract, limiting oral efficacy without encapsulation .
  • Contradictory Evidence: While some studies emphasize its neuroprotection, others note negligible effects on Aβ plaque clearance compared to Notoginsenoside A .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.